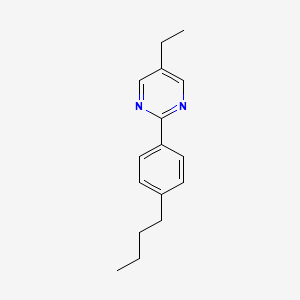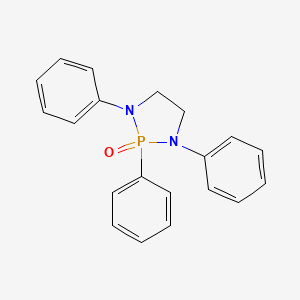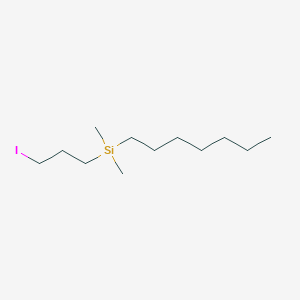
Heptyl(3-iodopropyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl(3-iodopropyl)dimethylsilane is an organosilicon compound characterized by the presence of a heptyl group, a 3-iodopropyl group, and two methyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptyl(3-iodopropyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of heptylmagnesium bromide with 3-iodopropyltrimethoxysilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl(3-iodopropyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silanes with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of silanes with different functional groups (e.g., silanols, siloxanes).
Reduction: Formation of simpler silanes or silanols.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Heptyl(3-iodopropyl)dimethylsilane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of heptyl(3-iodopropyl)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The presence of the iodine atom allows for easy substitution, enabling the compound to be modified for specific applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Iodopropyl)trimethoxysilane: Similar structure but with methoxy groups instead of heptyl and dimethyl groups.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of an iodine atom.
Trimethoxysilane: Lacks the 3-iodopropyl and heptyl groups, making it less versatile.
Uniqueness
Heptyl(3-iodopropyl)dimethylsilane is unique due to its combination of a long heptyl chain and an iodine atom, which provides both hydrophobic properties and reactivity. This makes it suitable for applications requiring both stability and reactivity, such as in the synthesis of complex organosilicon compounds and the preparation of molecularly imprinted polymers .
Eigenschaften
CAS-Nummer |
127292-85-7 |
|---|---|
Molekularformel |
C12H27ISi |
Molekulargewicht |
326.33 g/mol |
IUPAC-Name |
heptyl-(3-iodopropyl)-dimethylsilane |
InChI |
InChI=1S/C12H27ISi/c1-4-5-6-7-8-11-14(2,3)12-9-10-13/h4-12H2,1-3H3 |
InChI-Schlüssel |
QAARLNWNHPDIEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[Si](C)(C)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


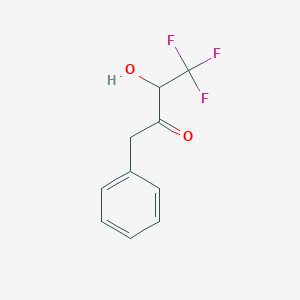
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
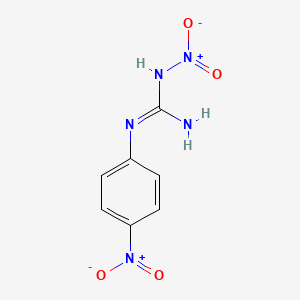
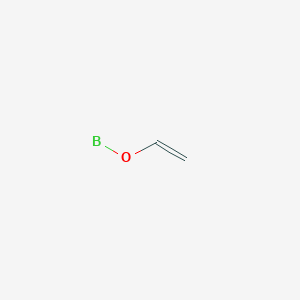
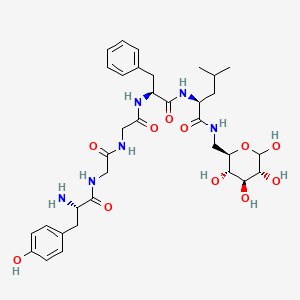
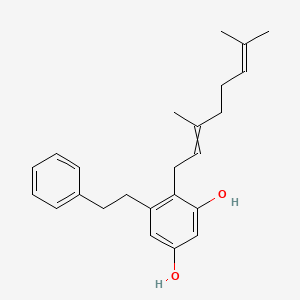
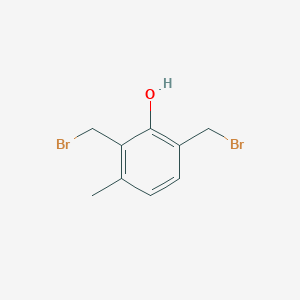
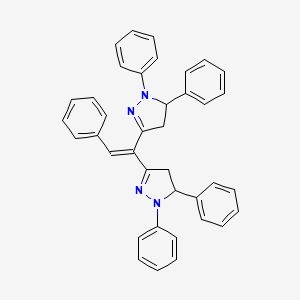
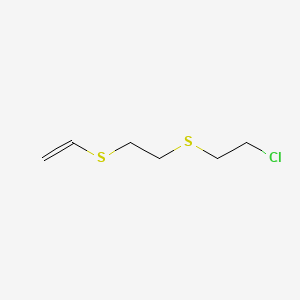
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
